molecular formula C8H6ClFO3 B1427363 3-Chloro-2-fluoro-5-methoxybenzoic acid CAS No. 879541-47-6

3-Chloro-2-fluoro-5-methoxybenzoic acid

Cat. No. B1427363
M. Wt: 204.58 g/mol
InChI Key: BKLGWTWENNRQTN-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H6ClFO3 . It has a molecular weight of 204.58 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-5-methoxybenzoic acid consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methoxy group. The carboxylic acid group is also attached to the benzene ring .

Scientific Research Applications

  • Intermediate in Herbicide Synthesis : 3-Chloro-2-fluoro-5-methoxybenzoic acid serves as an intermediate in the synthesis of herbicides. The process involves several steps, including treatment with dichloromethyl methyl ether and titanium tetrachloride, followed by oxidation and methylation to produce the final product (Zhou Yu, 2002).

  • Complex Formation with Lanthanides and d-block Elements : This compound forms complexes with lanthanides(III) and d-block elements such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These complexes have been studied for their thermal properties and decomposition behaviors (W. Ferenc & B. Bocian, 2003).

  • Study in Thermal Stability and Magnetic Measurements : The thermal stability and magnetic properties of 5-chloro-2-methoxybenzoates of heavy lanthanides and yttrium were investigated. These studies are crucial for understanding the thermal behavior and stability of these complexes under different atmospheric conditions (W. Ferenc & B. Bocian, 2000).

  • Synthesis of Various Heterocyclic Scaffolds : This compound can be used as a building block in solid-phase synthesis for producing various heterocyclic scaffolds, including nitrogenous cycles important in drug discovery (Soňa Křupková et al., 2013).

  • Development of New Plant Protection Agents : Research on derivatives of this compound, especially those with fluorinated or chlorinated substitutions, has been conducted to develop new plant protection agents by inducing systemic acquired resistance in plants (F. P. Silverman et al., 2005).

  • Synthesis of Insecticidal Compounds : It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing the phenoxyfluorophenyl group, which exhibit insecticidal activity against certain crop pests (T. Mohan et al., 2004).

  • Spectroscopic Analysis : The spectroscopic analysis, including FTIR, FT-Raman, UV, and NMR, of related compounds like 4-amino-5-chloro-2-methoxybenzoic acid, has been conducted to understand their structural and electronic properties (A. Poiyamozhi et al., 2012).

properties

IUPAC Name

3-chloro-2-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLGWTWENNRQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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